molecular formula C16H17NO3 B1602486 (R)-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid CAS No. 78681-09-1

(R)-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid

Cat. No.: B1602486
CAS No.: 78681-09-1
M. Wt: 271.31 g/mol
InChI Key: AUSXHLAOQYCBAR-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid: is a chiral compound that belongs to the class of succinamic acids It is characterized by the presence of a naphthyl group attached to the ethyl chain, which is further connected to the succinamic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of ®-(+)-1-(1-Naphthyl)ethylamine and succinic anhydride.

    Reaction: The ®-(+)-1-(1-Naphthyl)ethylamine is reacted with succinic anhydride in the presence of a suitable solvent, such as dichloromethane or toluene, under reflux conditions.

    Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired ®-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid.

Industrial Production Methods: Industrial production of ®-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ®-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthyl ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the succinamic acid moiety can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, such as halides or amines, under suitable reaction conditions.

Major Products Formed:

    Oxidation: Naphthyl ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Derivatives with different functional groups replacing the succinamic acid moiety.

Scientific Research Applications

Chemistry:

    Catalysis: ®-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid can be used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.

    Chiral Resolution: It is employed in chiral resolution techniques to separate enantiomers of other compounds.

Medicine:

    Drug Development: ®-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

    Material Science: The compound is used in the development of advanced materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of ®-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyl group enhances its binding affinity and selectivity, leading to the modulation of biological pathways. The succinamic acid moiety contributes to its solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

  • ®-(+)-1-(1-Naphthyl)ethylamine
  • (S)-(-)-1-(1-Naphthyl)ethylamine
  • N-(1-Naphthyl)ethylenediamine

Comparison:

  • Structural Uniqueness: ®-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid is unique due to the presence of both the naphthyl group and the succinamic acid moiety, which imparts distinct chemical and biological properties.
  • Chirality: The compound’s chirality plays a crucial role in its enantioselective applications, making it more effective in certain catalytic and biological processes compared to its achiral counterparts.

Properties

IUPAC Name

4-[[(1R)-1-naphthalen-1-ylethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-11(17-15(18)9-10-16(19)20)13-8-4-6-12-5-2-3-7-14(12)13/h2-8,11H,9-10H2,1H3,(H,17,18)(H,19,20)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSXHLAOQYCBAR-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583768
Record name 4-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78681-09-1
Record name 4-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid
Reactant of Route 2
Reactant of Route 2
(R)-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid
Reactant of Route 3
Reactant of Route 3
(R)-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid
Reactant of Route 4
Reactant of Route 4
(R)-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid
Reactant of Route 5
Reactant of Route 5
(R)-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid
Reactant of Route 6
Reactant of Route 6
(R)-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.